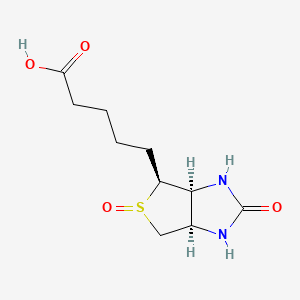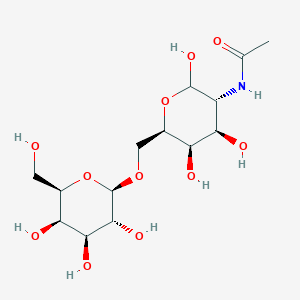
9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is a heterocyclic compound with the molecular formula C13H13NO It is a derivative of carbazole, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with a 2-methylimidazole derivative in an organic solvent or a mixture of organic solvent and water in the presence of a halosilane compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes used in laboratory synthesis can often be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective inhibitor of the serotonin 5-HT3 receptor type, which is involved in the regulation of nausea and vomiting . By blocking these receptors, the compound can prevent the transmission of signals that trigger these responses.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
Uniqueness
9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is unique due to its specific structural features and its ability to selectively inhibit serotonin 5-HT3 receptors. This makes it particularly valuable in the development of antiemetic drugs used to treat nausea and vomiting caused by chemotherapy and other medical treatments .
Properties
IUPAC Name |
9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6,11,13H,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVJGLJCNVYGBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC(=O)C2C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)


![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)



![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)



